Elbasvir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

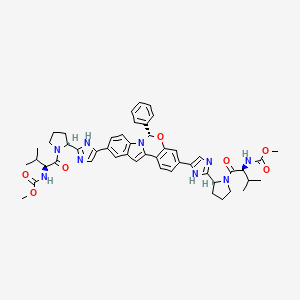

Elbasvir is a potent NS5A inhibitor used in combination with grazoprevir (a protease inhibitor) for treating chronic hepatitis C virus (HCV) infections. This fixed-dose combination (50 mg this compound/100 mg grazoprevir) targets HCV genotypes 1, 4, and 6, achieving sustained virologic response (SVR) rates exceeding 90% in clinical trials . This compound inhibits viral replication by binding to the NS5A protein, disrupting virion assembly and RNA replication . Pharmacokinetically, it reaches peak plasma concentrations within 3 hours, has a 24-hour half-life, and is metabolized via CYP3A4.

Métodos De Preparación

La síntesis de Elbasvir implica varios pasos, incluida la síntesis enantioselectiva de un intermedio de amina quiral. El proceso incluye una reducción altamente enantioselectiva de la imina NH utilizando R-(+)-diphenylprolinol con borohidruro de sodio. Esta síntesis quiral objetivo requiere materiales de partida simples y catalizadores económicos . Los métodos de producción industrial implican síntesis enantioselectiva a gran escala con un rendimiento general del 55% .

Análisis De Reacciones Químicas

Elbasvir sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se degrada por la enzima hepática citocromo P450 3A4 (CYP3A4). La combinación con medicamentos que inducen esta enzima, como efavirenz, carbamazepina o hierba de San Juan, puede conducir a niveles plasmáticos de this compound ineficazmente bajos. Por el contrario, la combinación con inhibidores del CYP3A4 puede aumentar los niveles plasmáticos . Los principales productos formados a partir de estas reacciones son metabolitos que se excretan a través de las heces y la orina .

Aplicaciones Científicas De Investigación

Treatment of Chronic Hepatitis C

Mechanism of Action

Elbasvir functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which is crucial for viral replication and assembly. By inhibiting this protein, this compound disrupts the life cycle of the virus, leading to reduced viral load and eventual clearance of the infection .

Combination Therapy

this compound is commonly used in combination with grazoprevir, marketed under the brand name Zepatier. This combination is indicated for adults with chronic HCV genotypes 1 and 4, with or without ribavirin. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this regimen .

Real-World Effectiveness

A study conducted in Canada assessed the real-world utilization and effectiveness of this compound/grazoprevir in adult patients with chronic hepatitis C. The study found that patients with low baseline viral load (BVL) achieved an SVR rate of 98.8%, while those with high BVL had a rate of 95.1% . This indicates that this compound/grazoprevir is effective across different patient populations.

Phase 3 Trials

The C-EDGE CO-STAR trial evaluated the efficacy and safety of this compound/grazoprevir in people who inject drugs and are on opioid agonist therapy. Results showed a high SVR rate of 96% among treatment-naïve patients after 12 weeks . Such findings highlight the drug's potential in vulnerable populations.

International Studies

The C-CORAL study focused on participants from Asia-Pacific countries and Russia, demonstrating an SVR of 94.4% across various genotypes after a 12-week treatment regimen . This underscores this compound's effectiveness in diverse geographical settings.

Potential Applications Beyond Hepatitis C

Recent computational studies suggest that this compound may also exhibit antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. In silico research indicated that this compound could bind to proteins necessary for SARS-CoV-2 replication, although clinical validation is still required . This opens avenues for further exploration into its use against emerging viral threats.

Cost-Effectiveness Analysis

A systematic review evaluated the cost-effectiveness of this compound/grazoprevir compared to other direct antiviral agents for chronic hepatitis C treatment. The analysis revealed that this compound/grazoprevir was generally more cost-effective than several alternatives, especially when compared to pegylated interferon and ribavirin regimens . This aspect is crucial for healthcare systems aiming to optimize resource allocation while ensuring effective treatment options.

Summary Table: Efficacy and Cost-Effectiveness

| Study/Trial | Population | Treatment Duration | SVR Rate (%) | Cost-Effectiveness Comparison |

|---|---|---|---|---|

| Canadian Study | Adults with chronic HCV | 12 weeks | 98.8 (low BVL), 95.1 (high BVL) | More effective than pegylated interferon |

| C-EDGE CO-STAR Trial | People who inject drugs | 12 weeks | 96 | More cost-effective than daclatasvir |

| C-CORAL Study | Asia-Pacific & Russia | 12 weeks | 94.4 | Generally more cost-effective than SOF |

Mecanismo De Acción

Elbasvir ejerce sus efectos inhibiendo la proteína no estructural 5A (NS5A) del VHC, que es esencial para la replicación viral y el ensamblaje de viriones . Al bloquear la NS5A, this compound previene la replicación del virus de la hepatitis C, lo que lleva a una reducción de la carga viral y, en última instancia, a lograr una respuesta virológica sostenida .

Comparación Con Compuestos Similares

Mechanism of Action and Target Specificity

- Elbasvir (NS5A inhibitor) : Binds HCV NS5A, blocking viral replication and assembly. Also shows weak activity against SARS-CoV-2 (EC50 = 23 μM) but with high selectivity (CC50 > 1000 μM) .

- Simeprevir (Protease inhibitor) : Targets HCV NS3/4A protease. While more potent against SARS-CoV-2 (EC50 = 9.3 μM), its cytotoxicity (CC50 = 47.5 μM) limits therapeutic utility .

- Grazoprevir (Protease inhibitor) : Paired with this compound, it inhibits HCV NS3/4A. Its SARS-CoV-2 activity (EC50 = 16 μM) is intermediate between this compound and simeprevir .

- Ledipasvir (NS5A inhibitor) : Often combined with sofosbuvir (NS5B inhibitor). Similar mechanism to this compound but lacks data against coronaviruses.

Efficacy and Resistance Profiles

*RASs: Resistance-associated substitutions.

- This compound/grazoprevir demonstrates superior SVR12 rates (97.5% in real-world GT1b cohorts) compared to older regimens like simeprevir + sofosbuvir .

- RASs in NS5A (e.g., Q30H/Y93H) reduce this compound efficacy in GT1a, but their prevalence is lower (6.2%) than mutations affecting other NS5A inhibitors .

Pharmacokinetics and Drug Interactions

| Parameter | This compound | Grazoprevir | Simeprevir | Ledipasvir |

|---|---|---|---|---|

| Half-life (h) | 24 | 31 | 10–13 | 47 |

| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | Minimal |

| Renal Excretion | <1% | <1% | <1% | 1% |

| Key Interactions | HIV protease inhibitors, strong CYP3A4 inducers | Acid-reducing agents (minor effect) | Cyclosporine, rifampin | PPIs (minor effect) |

- This compound/grazoprevir requires dose avoidance with HIV protease inhibitors (e.g., atazanavir) due to CYP3A4-mediated interactions . In contrast, ledipasvir/sofosbuvir has fewer interactions.

- Crushed this compound/grazoprevir tablets increase AUC by 12–16%, enabling use in patients with swallowing difficulties .

Cost-Effectiveness and Clinical Utility

- This compound/grazoprevir is cost-effective for GT1/4, particularly in HIV coinfection and renal impairment .

- Ledipasvir/sofosbuvir is preferred for pan-genotypic coverage but is more expensive.

Research Findings on Repurposing Potential

- SARS-CoV-2 : this compound binds SARS-CoV-2 RdRp and helicase, inhibiting RNA replication (ΔG = -8.84 kcal/mol, Ki = 363 nM) . However, its micromolar EC50 (23 μM) limits clinical utility compared to remdesivir .

Actividad Biológica

Elbasvir is a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which plays a crucial role in viral replication and assembly. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound targets the NS5A protein, which is essential for the replication of HCV. The inhibition of NS5A disrupts various processes involved in viral replication and assembly:

- Blocking Signaling Interactions : this compound interferes with the signaling pathways necessary for viral life cycle progression.

- Redistribution of NS5A : It causes a redistribution of NS5A from the endoplasmic reticulum to lipid droplets, impacting the formation of replication complexes.

- Modification of HCV Replication Complex : By altering the structure and function of the replication complex, this compound effectively reduces viral load.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its therapeutic effectiveness:

- Absorption : Peak plasma concentrations are reached within 3 to 6 hours post-administration, with an absolute bioavailability of approximately 32% .

- Distribution : The drug has an estimated apparent volume of distribution of 680 liters and is highly protein-bound (over 99.9%) to plasma proteins .

- Metabolism : It undergoes oxidative metabolism primarily via CYP3A, with no significant circulating metabolites detected in human plasma .

- Elimination : The majority (90%) is eliminated via feces, with minimal renal excretion (<1%). The terminal half-life is around 24 hours .

Clinical Efficacy

This compound is often used in combination with grazoprevir (GZR) to enhance therapeutic outcomes. Numerous studies have demonstrated its effectiveness across various patient populations:

Key Study Findings

- Real-World Efficacy :

- Phase III Trials :

- Pediatric Studies :

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies:

- Adverse Events : Commonly reported adverse events include fatigue (23.1%), headache (19.8%), and nausea (11.0%). Serious adverse events were rare .

- Drug-Induced Liver Injury (DILI) : A retrospective cohort study found no significant increase in DILI incidence among patients treated with this compound compared to other treatment regimens .

Summary Table of Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Fatigue | 23.1 |

| Headache | 19.8 |

| Nausea | 11.0 |

| Elevated Aminotransferase Levels | 2.8 |

| Dizziness | 0.3 |

| Constipation | 0.3 |

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Elbasvir in HCV treatment, and how do they differ from its off-target effects in cancer models?

this compound inhibits the HCV NS5A protein, disrupting viral replication complex (RC) assembly and RNA synthesis . In cancer research, it suppresses proliferation and metastasis in esophageal cancer cell lines (KYSE150, TE1) by downregulating TPP1 protein and inhibiting autophagy via the AKT-mTOR pathway . Researchers should validate off-target effects using dual approaches: in vitro assays (e.g., western blot for TPP1/autophagy markers) and in vivo xenograft models .

Q. How are clinical trial parameters (e.g., SVR12) optimized for this compound/grazoprevir regimens in HCV genotype 1a/1b patients?

Phase III trials (C-EDGE, C-WORTHY) use 12-week regimens for treatment-naïve patients, achieving SVR12 rates of 92–99% in genotype 1b . For genotype 1a, baseline NS5A resistance-associated variants (RAVs) reduce SVR12 to 70% . Methodologically, extend treatment to 16 weeks with ribavirin in RAV-positive patients and confirm resistance via Sanger sequencing of NS5A polymorphisms (positions M28, Q30, L31, Y93) .

Q. What methodologies are recommended for assessing this compound's pharmacokinetics in hepatic/renal impairment?

this compound is hepatically metabolized (CYP3A) and highly protein-bound (>99.9%). In Child-Pugh B/C cirrhosis, avoid this compound due to lack of safety data despite elevated grazoprevir exposure . For renal impairment (GFR <30 mL/min), population pharmacokinetic modeling shows no dose adjustment is needed, as <1% is renally excreted . Use LC-MS/MS to quantify unbound drug fractions in plasma .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy in NS5A RAV-positive populations be reconciled?

While NS5A polymorphisms reduce SVR12 in genotype 1a (70% vs. 98% in RAV-negative patients), prolonged regimens (16 weeks + ribavirin) improve efficacy to 86–89% . To resolve contradictions, stratify trials by RAV fold-change (e.g., >5-fold resistance) and use multivariate regression to adjust for covariates like viral load and fibrosis stage .

Q. What experimental models best capture this compound's impact on HCV replication complex (RC) dynamics?

Use Huh7-derived replicon systems or GLuc reporter assays to quantify RC half-lives. For example, this compound treatment in H77S.3 and H77D variants revealed RC half-lives of 9.9 and 3.5 hours, respectively, via kinetic modeling of NS5A inhibition . Pair this with electron microscopy to visualize RC disassembly .

Q. How should drug-drug interaction (DDI) studies be designed for this compound/grazoprevir in polypharmacy scenarios?

this compound and grazoprevir are CYP3A substrates; avoid co-administration with strong inducers (e.g., rifampin). In healthy subjects, grazoprevir AUC increased 3-fold with atorvastatin (BCRP inhibition) . Use static or dynamic DDI models (e.g., Simcyp) to predict AUC changes and validate with clinical sampling at Tmax (2–3 hours post-dose) .

Q. What strategies mitigate this compound's reduced efficacy in HCV-HIV co-infected populations?

In C-WORTHY trials, HIV co-infection did not alter SVR12 rates (92–95%) . However, monitor for DDIs with antiretrovirals (e.g., efavirenz reduces grazoprevir AUC by 84%) . Use therapeutic drug monitoring (TDM) and adjust antiretroviral regimens to exclude CYP3A inducers .

Q. How can this compound's antitumor effects be translated from in vitro to in vivo models?

In esophageal cancer, this compound reduced tumor growth in nude mice by 60% via TPP1 downregulation . Optimize dosing using PK/PD modeling to match human Cmax (~0.2 µM) and validate biomarkers (e.g., LC3-II/P62 for autophagy) in serial biopsies .

Q. Methodological Considerations

- Resistance Testing : Prioritize genotypic assays over phenotypic methods for NS5A RAV detection due to cost-effectiveness .

- Autophagy Analysis : Use flow cytometry (LC3-II staining) and transmission electron microscopy to quantify autophagic flux in cancer models .

- Data Harmonization : Apply CONSORT guidelines for clinical trials and share raw sequencing data via repositories like GenBank to resolve conflicting RAV interpretations .

Propiedades

Key on ui mechanism of action |

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. |

|---|---|

Número CAS |

1370468-36-2 |

Fórmula molecular |

C49H55N9O7 |

Peso molecular |

882.0 g/mol |

Nombre IUPAC |

methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |

Clave InChI |

BVAZQCUMNICBAQ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

SMILES isomérico |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

SMILES canónico |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

Apariencia |

solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.